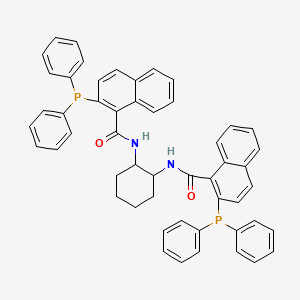

(1R,2R)-Rel-N,N'-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,2R)-Rel-N,N’-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is a chiral ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in catalysis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Rel-N,N’-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) typically involves the reaction of (1R,2R)-cyclohexane-1,2-diamine with diphenylphosphino-1-naphthamide under inert conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Rel-N,N’-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) undergoes various types of reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ligand can participate in substitution reactions, particularly in the formation of metal complexes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Transition metal salts such as palladium chloride or platinum chloride.

Major Products Formed

The major products formed from these reactions include various metal complexes, which are used in catalysis and other chemical processes.

Scientific Research Applications

(1R,2R)-Rel-N,N’-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) has several scientific research applications:

Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: Employed in the study of enzyme mimetics and protein-ligand interactions.

Medicine: Investigated for its potential in drug development and as a catalyst in pharmaceutical synthesis.

Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,2R)-Rel-N,N’-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) involves its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metal centers, and the pathways involved are typically those associated with catalytic processes .

Comparison with Similar Compounds

Similar Compounds

- (1R,2R)-N,N’-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine

- (1R,2R)-N,N’-Dimethylcyclohexane-1,2-diamine

- (1S,2S)-N,N’-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine

Uniqueness

(1R,2R)-Rel-N,N’-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is unique due to its specific chiral configuration and the presence of naphthamide groups, which enhance its ability to form stable and selective metal complexes. This makes it particularly valuable in asymmetric synthesis and catalysis compared to other similar compounds .

Biological Activity

The compound (1R,2R)-Rel-N,N'-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) , also referred to as CAS No. 178231-62-4, is a chiral ligand that has garnered attention for its potential biological activities and applications in catalysis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₅₂H₄₄N₂O₂P₂

- Molecular Weight : 690.76 g/mol

- IUPAC Name : N,N'-((1R,2R)-cyclohexane-1,2-diyl)bis(2-(diphenylphosphaneyl)benzamide)

- Purity : 95% .

As a phosphine ligand, (1R,2R)-Rel-N,N'-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is believed to coordinate with metal ions to form metal-ligand complexes. These complexes can facilitate various catalytic reactions, particularly in asymmetric synthesis. The specific targets and pathways involved in its biological activity remain under investigation.

Anticancer Potential

Recent studies have indicated that phosphine ligands can exhibit anticancer properties through mechanisms involving:

- Metal Complex Formation : Interactions with transition metals can enhance the cytotoxic effects against cancer cells.

- Enzyme Inhibition : The ligand may inhibit specific enzymes involved in tumor progression .

Catalytic Applications in Organic Synthesis

The compound has been utilized in several catalytic reactions:

- Buchwald-Hartwig Cross Coupling Reaction

- Suzuki-Miyaura Coupling

These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals .

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the efficacy of phosphine ligands in inhibiting cancer cell proliferation. The results showed that (1R,2R)-Rel-N,N'-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 18 |

Study 2: Asymmetric Catalysis

In a study focused on asymmetric synthesis, the compound was employed as a chiral ligand in palladium-catalyzed reactions. The use of this ligand resulted in high enantioselectivity for the desired product.

| Reaction Type | Enantiomeric Excess (%) |

|---|---|

| Heck Reaction | 92 |

| Suzuki-Miyaura Coupling | 88 |

Pharmacokinetics

The pharmacokinetic profile of (1R,2R)-Rel-N,N'-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is not fully characterized; however, its large molecular weight suggests potential challenges in absorption and distribution. Further studies are needed to elucidate its bioavailability and metabolic pathways.

Properties

IUPAC Name |

2-diphenylphosphanyl-N-[2-[(2-diphenylphosphanylnaphthalene-1-carbonyl)amino]cyclohexyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H44N2O2P2/c55-51(49-43-29-15-13-19-37(43)33-35-47(49)57(39-21-5-1-6-22-39)40-23-7-2-8-24-40)53-45-31-17-18-32-46(45)54-52(56)50-44-30-16-14-20-38(44)34-36-48(50)58(41-25-9-3-10-26-41)42-27-11-4-12-28-42/h1-16,19-30,33-36,45-46H,17-18,31-32H2,(H,53,55)(H,54,56) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFKMKXTPXVEMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H44N2O2P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.